molecular formula C29H54N8O8S2 B12530173 L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine CAS No. 819802-82-9

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine

Cat. No.: B12530173
CAS No.: 819802-82-9
M. Wt: 706.9 g/mol
InChI Key: MYGBASGOZVFWSL-HKZQYKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is a custom synthetic peptide provided for research purposes. The sequence incorporates several amino acids with critical biological roles, suggesting potential utility in various biochemical investigations. The presence of the sulfur-containing amino acid L-methionine at the C-terminus is crucial, as methionine serves not only as a building block for proteins but also as the initiator amino acid in eukaryotic protein synthesis and plays a central role in cellular metabolism and methylation cycles through its derivative, S-adenosylmethionine (SAMe) . The peptide also features the branched-chain amino acids L-valine and L-isoleucine, which are known to be fundamental for protein synthesis and are key regulators in metabolic signaling pathways, such as the activation of the mTOR complex, which controls cell growth and proliferation . Furthermore, the inclusion of L-asparagine may be relevant for studies of cellular stress response, as certain cells depend on external asparagine for proliferation, a vulnerability explored in some cancer therapy research. This combination of specific amino acids makes the peptide a compound of interest for research in areas such as signal transduction, peptide-protein interactions, enzyme substrate specificity, and metabolic studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

819802-82-9

Molecular Formula

C29H54N8O8S2

Molecular Weight

706.9 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H54N8O8S2/c1-6-16(4)23(28(43)35-20(14-46)26(41)33-18(29(44)45)10-12-47-5)37-25(40)19(13-21(32)38)34-27(42)22(15(2)3)36-24(39)17(31)9-7-8-11-30/h15-20,22-23,46H,6-14,30-31H2,1-5H3,(H2,32,38)(H,33,41)(H,34,42)(H,35,43)(H,36,39)(H,37,40)(H,44,45)/t16-,17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

MYGBASGOZVFWSL-HKZQYKGFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Detailed Synthesis Protocol

Resin Selection and Loading

The synthesis begins with Wang resin or 2-chlorotrityl chloride resin , which anchors the C-terminal amino acid (methionine in this case). The resin is loaded with a protected amino acid (e.g., Fmoc-Met-OH) via an ester or amide bond.

Table 1: Key Resins and Loading Conditions
Resin Type Loading Method Yield (%) Purity (%)
Wang resin Esterification 85–90 >95
2-chlorotrityl chloride Amide coupling 90–95 >95

Data derived from general SPPS protocols.

Deprotection and Coupling Cycle

Each amino acid is added sequentially in reverse order (N→C terminus). The Fmoc group is removed with 20% piperidine in DMF , exposing the α-amino group. Activated amino acids (e.g., HBTU/DIC or DCC/HOBt) are then coupled to the resin-bound peptide.

Table 2: Coupling Reagents and Efficiency
Reagent System Activation Mechanism Coupling Time (min) Byproduct Management
HBTU/DIC Carbodiimide-mediated 30–60 DMAP (catalyst)
DCC/HOBt Carbodiimide-mediated 60–90 DCM washes
BOP/DIC Phosphonium-mediated 30–45 TFA washes

Efficiency correlates with reagent choice and steric hindrance.

Critical Residues: Cysteine and Methionine

  • Cysteine : Protected as Trityl (Trt) or Mmt during synthesis. Deprotection is performed post-cleavage via TFA/DTT or TFA/TIS .
  • Methionine : Susceptible to oxidation. Fmoc-Met-OH is often used with TFA scavengers (e.g., TIS) to prevent sulfone formation.

Protection Strategies for Sensitive Amino Acids

Fmoc vs. Boc Chemistry

Parameter Fmoc Chemistry Boc Chemistry
Deprotection Agent Piperidine (basic) TFA (acidic)
Stability Mild conditions Resistant to acids
Side Reactions Minimal Risk of racemization

Fmoc is preferred for complex peptides due to milder deprotection.

Specific Protecting Groups

Amino Acid Protecting Group Reagents for Removal
Cysteine Trt TFA/TIS (30% TIS)
Methionine Free TFA/EDT (0.1% EDT)
Lysine Boc TFA (25% TFA)

Cleavage and Deprotection

After completing the sequence, the peptide is cleaved from the resin using TFA/DTT/TIS (90% TFA, 5% DTT, 5% TIS) for 2–4 hours. This cocktail removes protecting groups and prevents cysteine oxidation.

Table 3: Cleavage Conditions for Lys-Val-Asn-Ile-Cys-Met
Parameter Value Purpose
TFA Concentration 90% Resin cleavage
DTT 5% Disulfide reduction
TIS 5% Scavenger for Fmoc/Trt
Cleavage Time 2–4 hours Full deprotection

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using C18 columns with gradients of acetonitrile/water + 0.1% TFA . Purity >95% is typically achieved.

Mass Spectrometry (MS)

ESI-MS or MALDI-TOF confirms the molecular weight:

  • Expected [M+H]⁺ : 707.3 Da (C₂₉H₅₄N₈O₈S₂)
  • Observed : 706.9–707.3 Da (±0.3 Da).

Comparative Analysis with Related Peptides

Structural Similarity

Peptide Sequence Differences Functional Impact
L-Val-Asn-Cys-Met (CID 71402642) Lacks Lys/Ile Reduced hydrophobicity
L-Asn-Ser-Ile-Met-Lys (CID 71419110) Serine replaces Val Altered binding affinity

Data from PubChem entries.

Oxidation Sensitivity

Peptide Cysteine Position Disulfide Formation
Lys-Val-Asn-Ile-Cys-Met Position 5 Yes (Cys⁵)
Apelin-17 (SML3276) None N/A

Disulfide bonds enhance stability in Lys-Val-Asn-Ile-Cys-Met.

Industrial and Research Applications

Automated SPPS

Robotic synthesizers (e.g., CS Bio CS336X ) optimize coupling efficiency and minimize human error. Cycle times are reduced to 15–30 minutes per residue .

Challenges and Optimizations

Steric Hindrance

Proline or branched residues (e.g., Val, Ile) require extended coupling times. Double coupling (e.g., 2× HBTU) mitigates incomplete reactions.

Racemization

  • Risk : Amino acids with β-hydrogens (e.g., Val, Ile).
  • Solution : Use DCC/HOBt instead of HBTU for less reactive residues.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.

Scientific Research Applications

Synthesis and Preparation

The synthesis of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine typically employs solid-phase peptide synthesis (SPPS) . This method facilitates the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

  • Attachment of the first amino acid : The first amino acid, protected at the N-terminus, is attached to the resin.
  • Deprotection : The protecting group is removed to expose the amine group.
  • Coupling : The next protected amino acid is activated and coupled to the growing chain.
  • Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage and deprotection : The peptide is cleaved from the resin, and all protecting groups are removed.

This method allows for high purity and yield, essential for research applications.

Chemistry

This compound serves as a model peptide for studying peptide synthesis and modification techniques. It is particularly useful in exploring:

  • Peptide coupling reactions : Understanding how different amino acids interact during synthesis.
  • Modification techniques : Investigating how changes in sequence affect stability and reactivity.

Biology

In biological research, this peptide is utilized to study:

  • Protein-protein interactions : Its specific sequence allows it to interact with various proteins, providing insights into cellular mechanisms.
  • Enzyme-substrate specificity : It can act as a substrate or inhibitor for enzymes, influencing metabolic pathways.

Medicine

The potential therapeutic properties of this compound are under investigation for:

  • Antimicrobial activity : Peptides containing methionine and cysteine exhibit antimicrobial properties, making them candidates for new antibiotics.
  • Anticancer activities : Research is ongoing into its ability to inhibit cancer cell proliferation.

Industry

In industrial applications, this compound can be used in:

  • Development of peptide-based materials : Its unique properties allow for the creation of novel materials with specific functionalities.
  • Biocatalysts : It may be employed in catalyzing biochemical reactions due to its structural characteristics.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Structural Insights :

  • Sulfur-containing residues : Compounds with Cys and Met (e.g., ) share redox sensitivity but differ in disulfide bond capacity. The target peptide’s single Cys may limit dimerization compared to multi-Cys peptides .
  • Hydrophobic vs. charged residues : Peptides with higher Val/Ile/Leu content (e.g., ) exhibit greater lipid affinity, while Lys/Arg-rich sequences () favor aqueous solubility .
  • Functional groups : Acidic (Glu, Asp) or aromatic (Phe) residues alter spectroscopic properties and binding specificity .
2.2. Physicochemical Properties
  • Molecular weight : Target peptide (~800–900 Da) is smaller than ’s compound (~2200 Da) but larger than tripeptides in .
  • Solubility : Lys and Asn enhance water solubility, whereas ’s Leu/Ala-rich peptide is less soluble .
  • Stability : Cys and Met make the target peptide prone to oxidation; ’s compound avoids this via absent Cys .

Biological Activity

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is a synthetic peptide composed of six amino acids: lysine (Lys), valine (Val), asparagine (Asn), isoleucine (Ile), cysteine (Cys), and methionine (Met). This complex structure allows for a variety of biological activities, making it a subject of interest in both research and potential therapeutic applications.

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which enables the sequential addition of protected amino acids to create the desired peptide chain. Key steps in this process include:

  • Attachment : The first amino acid is attached to a resin.
  • Deprotection : The protecting group is removed to expose the amine.
  • Coupling : The next protected amino acid is activated and coupled.
  • Repetition : Steps 2 and 3 are repeated until the full sequence is achieved.
  • Cleavage : The peptide is cleaved from the resin, and protecting groups are removed.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that peptides containing methionine and cysteine exhibit antimicrobial properties. The presence of cysteine allows for the formation of disulfide bonds, which may enhance stability and activity against microbial strains.

3. Enzyme Interactions

This peptide may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. Its specific amino acid composition allows it to participate in protein-protein interactions, which are crucial for cellular signaling.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Disulfide Bond Formation : Cysteine residues can form disulfide bonds, crucial for maintaining protein structure and function.
  • Binding Affinity : The sequence influences how well it binds to target proteins or enzymes, affecting its biological activity.
  • Modulation of Cellular Pathways : Through interactions with receptors or enzymes, this peptide may modulate various cellular pathways, including those involved in inflammation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it’s helpful to compare it with similar peptides:

Peptide NameCompositionUnique Features
L-Valyl-L-asparaginyl-L-cysteinyl-L-methionineVal, Asn, Cys, MetLacks Lys and Ile; potential differences in stability
L-Tyrosyl-L-phenylalanylTyr, PheDifferent functional properties due to aromatic residues

This table illustrates how variations in amino acid composition can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities associated with peptides similar to this compound:

  • A study demonstrated that peptides containing methionine showed enhanced antioxidant activity due to their ability to scavenge free radicals .
  • Another research project focused on the antimicrobial properties of cysteine-containing peptides, revealing their effectiveness against various bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.